![molecular formula C9H15NO B2843868 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one CAS No. 140241-84-5](/img/structure/B2843868.png)

9-Methyl-9-azabicyclo[4.2.1]nonan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

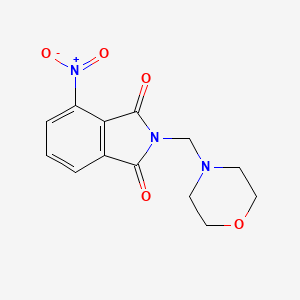

9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 . It is also known by its CAS number 140241-84-5 .

Synthesis Analysis

The synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which are structurally similar to 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one, has been achieved through a catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol . This reaction was catalyzed by a three-component system consisting of Co(acac)2(dppe)/Zn/ZnI2 .Molecular Structure Analysis

The molecular structure of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one consists of a nine-membered ring with a nitrogen atom and a methyl group attached to the ninth carbon .Physical And Chemical Properties Analysis

9-Methyl-9-azabicyclo[4.2.1]nonan-3-one has a predicted boiling point of 239.5±13.0 °C and a predicted density of 1.033±0.06 g/cm3 . Its pKa is predicted to be 9.55±0.20 .Scientific Research Applications

Synthesis of New Functionally Substituted 9-Azabicyclo

The compound is used in the synthesis of new functionally substituted 9-Azabicyclo . The reaction involves the catalytic [6π + 2π]-cycloaddition of N -carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol . This results in the formation of previously undescribed but promising 9-azabicyclo .

Key Component in Alkaloids

The 9-azabicyclo[4.2.1]nonane cage, which is a part of the compound, is a key structural component of several important natural and synthetic alkaloids . These include anatoxin-a, pinnamine, bis-homoepibatidine, and UB-165 .

Potential Medicinal Applications

Various analogues containing the 9-azabicyclo[4.2.1]nonane cage are actively being studied by pharmaceutical scientists as potential medicinal agents . They are being researched for the treatment of severe neurological disorders such as Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .

Synthesis of Fluorene-Containing 9-Azabicyclo

The compound is used in the synthesis of new fluorene-containing 9-Azabicyclo . The process involves the catalytic [6π+2π]-cycloaddition of terminal alkynes to 9 H -fluoren-9-ylmethyl 1 H -azepine-1-carboxylate .

Antitumor Agents

9-Azabicyclo[4.2.1]nonadi (tri)ene derivatives, which can be synthesized using the compound, are promising as potential antitumor agents . They are being studied for the treatment of oncological diseases .

Synthesis of Bridged Heterocycles

The synthesis of bridged heterocycles of the homotropane series (9-azabicyclo[4.2.1]nonanes) is an important and extensively developing field of research in organic chemistry . The compound plays a crucial role in this process .

Safety and Hazards

The safety symbols for 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one are GHS07 and GHS05, and the signal word is "Danger" . Hazard statements include H315, H312, H302, H335, H318, and H332 . Precautionary statements include P280, P305+P351+P338, P310, P302+P352, P312, P322, P363, P501, P264, P321, P332+P313, P362, P270, P301+P312, P330, P261, P271, and P304+P340 .

Mechanism of Action

Target of Action

The 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a key structural component of several important natural and synthetic alkaloids . It is known to possess properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The exact mode of action of 9-Methyl-9-azabicyclo[42As an agonist of the nicotinic acetylcholine receptors, it likely interacts with these receptors, triggering a response and leading to various downstream effects .

Biochemical Pathways

The compound’s interaction with nicotinic acetylcholine receptors can affect various biochemical pathways. These receptors are involved in numerous neurological processes, and their activation can lead to changes in neuronal signaling The exact pathways affected by 9-Methyl-9-azabicyclo[42

Result of Action

The activation of nicotinic acetylcholine receptors by 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one can have various molecular and cellular effects. Given the role of these receptors in the nervous system, the compound’s action could potentially influence neurological functions . .

Action Environment

The action, efficacy, and stability of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one can be influenced by various environmental factors. For instance, factors such as temperature can affect the compound’s stability and its interactions with its target receptors . Additionally, the cellular environment can also influence the compound’s action, as the presence of other molecules can affect its ability to interact with its targets.

properties

IUPAC Name |

9-methyl-9-azabicyclo[4.2.1]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-7-2-3-8(10)6-9(11)5-4-7/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOXGLLKSPCYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-9-azabicyclo[4.2.1]nonan-3-one | |

CAS RN |

140241-84-5 |

Source

|

| Record name | 9-methyl-9-azabicyclo[4.2.1]nonan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2843796.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)